molecular formula C20H23NO3 B5596561 N-(4-acetylphenyl)-2-(2-tert-butylphenoxy)acetamide

N-(4-acetylphenyl)-2-(2-tert-butylphenoxy)acetamide

Cat. No.: B5596561
M. Wt: 325.4 g/mol
InChI Key: BKVBFAVODRCPKK-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-(2-tert-butylphenoxy)acetamide is an organic compound characterized by the presence of an acetylphenyl group and a tert-butylphenoxy group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-(2-tert-butylphenoxy)acetamide typically involves the reaction of 4-acetylphenylamine with 2-(2-tert-butylphenoxy)acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-(2-tert-butylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-(4-acetylphenyl)-2-(2-tert-butylphenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-(2-tert-butylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The acetylphenyl group may interact with enzymes or receptors, modulating their activity. The tert-butylphenoxy group can influence the compound’s solubility and stability, affecting its overall bioavailability and efficacy.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)-2-(2-methylphenoxy)acetamide
  • N-(4-acetylphenyl)-2-(2-ethylphenoxy)acetamide
  • N-(4-acetylphenyl)-2-(2-isopropylphenoxy)acetamide

Uniqueness

N-(4-acetylphenyl)-2-(2-tert-butylphenoxy)acetamide is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and stability. This structural feature can enhance the compound’s selectivity and potency in various applications compared to its analogs.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-(2-tert-butylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c1-14(22)15-9-11-16(12-10-15)21-19(23)13-24-18-8-6-5-7-17(18)20(2,3)4/h5-12H,13H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKVBFAVODRCPKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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